

# Cross-Validation of CD47-Targeting Therapies in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The CD47-SIRPα axis has emerged as a critical innate immune checkpoint, with its blockade demonstrating therapeutic potential across a range of malignancies. This guide provides a comparative analysis of three investigational drugs targeting this pathway: evorpacept, magrolimab, and lemzoparlimab. The information is compiled from publicly available clinical trial data to assist researchers and drug development professionals in understanding the current landscape of CD47-targeted therapies.

# The CD47-SIRPα Signaling Pathway

The "don't eat me" signal transmitted by the interaction of CD47 on cancer cells with SIRP $\alpha$  on myeloid cells, such as macrophages, allows tumors to evade the innate immune system. Therapeutic agents targeting this pathway aim to block this interaction, thereby promoting phagocytosis of cancer cells by macrophages.

Caption: Mechanism of CD47-SIRPα blockade by therapeutic agents.

# **Comparative Analysis of Clinical Trial Results**

The following tables summarize key efficacy data from clinical trials of evorpacept, magrolimab, and lemzoparlimab in various cancer models. It is important to note that these trials were conducted in different patient populations and with different combination therapies, making direct head-to-head comparisons challenging.



**Evorpacept Clinical Trial Results** 

| Trial Name                         | Cancer Type                             | Combination<br>Therapy                       | Key Efficacy<br>Endpoints                                                                                                                    |
|------------------------------------|-----------------------------------------|----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| ASPEN-06 (Phase 2)<br>[1][2][3][4] | HER2+ Gastric/GEJ<br>Cancer             | Trastuzumab +<br>Ramucirumab +<br>Paclitaxel | Overall Response Rate (ORR): 40.3% (vs. 26.6% in control) Median Duration of Response (DOR): 15.7 months (vs. 7.6 months in control)         |
| Phase 2 (IST)[5][6][7]             | Indolent Non-Hodgkin<br>Lymphoma (iNHL) | Rituximab +<br>Lenalidomide                  | Overall Response Rate (ORR): 100% Complete Response (CR): 92% 1-Year Progression-Free Survival (PFS): 91% 1-Year Overall Survival (OS): 100% |

# **Magrolimab Clinical Trial Results**



| Trial Name                   | Cancer Type                                      | Combination<br>Therapy      | Key Efficacy<br>Endpoints                                                                                                                                                            |
|------------------------------|--------------------------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ENHANCE (Phase 3)<br>[8]     | Higher-Risk<br>Myelodysplastic<br>Syndrome (MDS) | Azacitidine                 | Complete Response (CR): 21.3% (vs. 24.7% in control) Objective Response Rate (ORR): 53.5% (vs. 57.8% in control) Overall Survival (OS) Hazard Ratio: 1.254 (increased risk of death) |
| ENHANCE-2 (Phase 3)[8]       | TP53-mutant Acute<br>Myeloid Leukemia<br>(AML)   | Azacitidine                 | Complete Response (CR): 7.2% (vs. 15.6% in control) Overall Survival (OS) Hazard Ratio: 1.191 (increased risk of death)                                                              |
| ENHANCE-3 (Phase<br>3)[8][9] | AML (unfit for intensive therapy)                | Venetoclax +<br>Azacitidine | Complete Response (CR): 41.3% (vs. 46.0% in control) Median Overall Survival (OS): 10.7 months (vs. 14.1 months in control) Fatal Adverse Events: 19.0% (vs. 11.4% in control)       |
| Phase 1b[10][11]             | Higher-Risk MDS                                  | Azacitidine                 | Complete Response (CR): 32.6% Overall Response Rate (ORR): 74.7% Median Overall Survival (OS)                                                                                        |



|                             |              |                                                     | in TP53-mutated: 16.3 months                                                                                     |
|-----------------------------|--------------|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Phase 2 (Multi-arm)<br>[12] | 1L Unfit AML | Venetoclax +<br>Azacitidine                         | Complete Response Rate (CRR): 38.9% Overall Response Rate (ORR): 66.7% Median Overall Survival (OS): 15.3 months |
| Phase 2 (Multi-arm)<br>[12] | R/R AML      | Mitoxantrone,<br>Etoposide, and<br>Cytarabine (MEC) | Complete Response Rate (CRR): 25.0% Overall Response Rate (ORR): 38.9% Median Overall Survival (OS): 10.5 months |

**Lemzoparlimab Clinical Trial Results** 

| Trial Name                           | Cancer Type                                         | Combination<br>Therapy | Key Efficacy<br>Endpoints                                                                                                                |
|--------------------------------------|-----------------------------------------------------|------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 2<br>(NCT04202003)[13]<br>[14] | Higher-Risk<br>Myelodysplastic<br>Syndrome (HR-MDS) | Azacitidine            | Overall Response Rate (ORR) (≥6 months treatment): 86.7% Complete Response Rate (CRR) (≥6 months treatment): 40%                         |
| Phase 1<br>(NCT03934814)[15]         | Relapsed/Refractory<br>Solid Tumors                 | Monotherapy            | Manageable toxicity up to 30 mg/kg. Most common treatment- related adverse events were anemia, fatigue, and infusion- related reactions. |



# **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are crucial for the interpretation and cross-validation of results.

### Evorpacept: ASPEN-06 Trial (NCT05002127)[2][3][4][18]

- Study Design: A randomized, multicenter, international Phase 2/3 study.
- Patient Population: Patients with HER2-positive advanced or metastatic gastric or gastroesophageal junction cancer who have progressed on or after prior anti-HER2 therapy.
- Treatment Arms:
  - Experimental Arm: Evorpacept (30 mg/kg intravenously every 2 weeks) in combination with trastuzumab, ramucirumab, and paclitaxel.
  - Control Arm: Trastuzumab, ramucirumab, and paclitaxel alone.
- Primary Objectives: To compare the confirmed overall response rate (ORR) of the
  evorpacept combination to a historical control and to assess the contribution of evorpacept to
  the combination therapy in terms of ORR.

### Magrolimab: ENHANCE Trial (NCT04313881)[19][20]

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Patient Population: Previously untreated patients with higher-risk myelodysplastic syndrome (IPSS-R intermediate to very high risk).
- Treatment Arms:
  - Experimental Arm: Magrolimab in combination with azacitidine. Magrolimab was administered intravenously with an initial priming dose of 1 mg/kg, followed by intrapatient dose escalation up to 30 mg/kg.
  - Control Arm: Placebo in combination with azacitidine.
- Primary Endpoint: Overall Survival (OS).



# Lemzoparlimab: Phase 3 Trial (NCT05709093)[21][22][23] [24]

- Study Design: A randomized, controlled, open-label, multicenter Phase 3 study in China.
- Patient Population: Treatment-naïve patients with higher-risk myelodysplastic syndrome.
- Treatment Arms:
  - Experimental Arm: Lemzoparlimab in combination with azacitidine.
  - Control Arm: Azacitidine monotherapy.
- Primary Objective: To evaluate the efficacy and safety of the combination therapy versus monotherapy.

### **Summary and Future Directions**

The landscape of CD47-targeting therapies is dynamic, with promising signals in some indications and setbacks in others.

- Evorpacept has demonstrated encouraging efficacy in combination with other anti-cancer agents in both solid tumors and hematologic malignancies, with a favorable safety profile reported in the cited trials.[5][6][7]
- Magrolimab, despite showing initial promise in a Phase 1b study for higher-risk MDS, has
  faced significant challenges in its Phase 3 program.[10][11] The ENHANCE trials in MDS
  and AML were stopped due to futility and an increased risk of death in the magrolimabcontaining arms.[8][9]
- Lemzoparlimab has shown encouraging early-phase results in HR-MDS, with a notable overall response rate.[13][14] However, the termination of some of its clinical trials outside of China raises questions about its future development path.[16]

The cross-validation of these results across different models and in larger, well-controlled studies will be critical to fully understand the therapeutic potential and optimal use of CD47 blockade in oncology. Researchers and clinicians should carefully consider the specific patient



populations, combination strategies, and safety profiles when evaluating these agents. The development of biomarkers to predict response and toxicity will also be crucial for the successful clinical implementation of this class of immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ALX Oncology: ASPEN-06 Phase 2 Trial Shows Evorpacept Boosts Tumor Response in HER2-Positive Gastric Cancer [synapse.patsnap.com]
- 4. ASPEN-06 Phase 2 Final Analysis Demonstrates Benefit of ALX148 Combination for Gastric Cancer | GI Oncology Now [gioncologynow.com]
- 5. uk.investing.com [uk.investing.com]
- 6. gurufocus.com [gurufocus.com]
- 7. ALX Oncology Announces Positive Results from Ongoing Investigator-Sponsored Phase 2 Trial Evaluating Evorpacept in Combination with Standard-of-Care Treatment in Patients with Indolent B-cell Non-Hodgkin Lymphoma, at ASH Annual Meeting | Nasdaq [nasdaq.com]
- 8. gilead.com [gilead.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Forty Seven, Inc. Announces Updated Data from Ongoing Clinical Trial of Magrolimab Showing Robust, Durable Activity in Patients with Myelodysplastic Syndrome and Acute Myeloid Leukemia | Forty Seven, Inc. [ir.fortyseveninc.com]
- 12. Phase 2 Multi-Arm Study of Magrolimab Combinations in Patients With Acute Myeloid Leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 13. I-Mab Announces Positive Phase 2 Data of Lemzoparlimab in Combination with Azacitidine (AZA) in Patients with Higher Risk Myelodysplastic Syndrome at ESMO 2022 [prnewswire.com]



- 14. news.biobuzz.io [news.biobuzz.io]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Lemzoparlimab Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Cross-Validation of CD47-Targeting Therapies in Different Cancer Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b4133342#cross-validation-of-cs47-results-in-different-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com